molecular formula C18H15N3OS B5715168 2-(1H-benzimidazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone

2-(1H-benzimidazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone

Cat. No. B5715168
M. Wt: 321.4 g/mol
InChI Key: RHZUDNCYNPRDGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole and indole derivatives typically involves condensation reactions, bromination, and the use of acetic acids or other reagents under controlled conditions. For instance, benzimidazole derivatives can be synthesized through reactions involving acetyl groups and appropriate precursors in ethanol, followed by condensation reactions with thiosemicarbazide to introduce the thioether linkage (Poyraz et al., 2008).

Molecular Structure Analysis

The molecular geometry of benzimidazole derivatives is typically obtained through X-ray diffraction and optimized using computational methods like density functional theory (DFT). These analyses provide insights into the optimized structure parameters, vibrational modes, and chemical shift values, which are crucial for understanding the molecular conformation and electron distribution (Inkaya, 2018).

Chemical Reactions and Properties

The chemical behavior of benzimidazole and indole derivatives includes their participation in various reactions such as electrophilic substitution, nitration, bromination, and sulfonation. These reactions are influenced by the electron-donating or withdrawing nature of the substituents and the steric arrangement of the heterocycles in the molecules (El’chaninov et al., 2016).

Physical Properties Analysis

Physical properties such as melting points, boiling points, solubility, and crystal structures are determined through experimental methods like thermogravimetric analysis (TGA), differential thermal analysis (DTA), and single-crystal X-ray diffraction. These properties are essential for identifying the compound and understanding its stability and reactivity under different conditions.

Chemical Properties Analysis

The chemical properties of benzimidazole and indole derivatives are characterized by their electronic structure, reactivity, and interactions with other molecules. Studies involving UV-Vis spectroscopy, FT-IR, NMR, and mass spectroscopy provide detailed information on the electronic transitions, functional groups, and molecular weight. Additionally, their potential biological activities, such as antimicrobial properties, are often evaluated through bioassays and compared to standard agents (Poyraz et al., 2008).

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-(2-methyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-11-17(12-6-2-3-7-13(12)19-11)16(22)10-23-18-20-14-8-4-5-9-15(14)21-18/h2-9,19H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZUDNCYNPRDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-(2-methyl-1H-indol-3-yl)ethanone

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